molecular formula C18H19FN4O2 B11031038 Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11031038
M. Wt: 342.4 g/mol
InChI Key: VBFDWTGMZPUQEJ-UHFFFAOYSA-N
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Description

Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a novel compound with potential neuroprotective and anti-neuroinflammatory properties. It has garnered interest due to its diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Dimroth rearrangement , which provides a straightforward route to triazolopyrimidines. The process offers advantages such as good yields, ease of operation, and the ability to use various substrates .

Reaction Conditions:: The specific reaction conditions for the synthesis of Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate may vary, but generally, it includes cyclization reactions and functional group transformations.

Industrial Production Methods:: While industrial-scale production methods are not widely documented, research efforts continue to optimize synthetic routes for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions:: Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various reactions, including:

    Oxidation: Oxidative transformations of specific functional groups.

    Reduction: Reduction of carbonyl or other groups.

    Substitution: Nucleophilic substitutions at appropriate positions.

Common Reagents and Conditions:: Reagents and conditions depend on the specific reaction. For example:

    Cyclization: Cyclization reactions often involve Lewis acids or bases.

    Functional Group Modifications: Reagents like hydrazine, ammonia, or metal hydrides may be used.

Major Products:: The major products formed during these reactions include the desired triazolopyrimidine compound and its intermediates.

Scientific Research Applications

Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate finds applications in:

Mechanism of Action

The compound likely exerts its effects through:

    Inhibition of ER Stress: Reduced expression of the endoplasmic reticulum (ER) chaperone, BIP.

    Apoptosis Regulation: Decreased cleaved caspase-3 levels in human neuronal cells.

    NF-kB Pathway Modulation: Interaction with active residues of ATF4 and NF-kB proteins.

Comparison with Similar Compounds

While Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique, it shares structural features with related compounds. Further research can explore its distinct properties compared to other triazolopyrimidines.

Properties

Molecular Formula

C18H19FN4O2

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H19FN4O2/c1-3-5-14-15(11-6-8-12(19)9-7-11)17-21-10-13(18(24)25-4-2)16(20)23(17)22-14/h6-10H,3-5,20H2,1-2H3

InChI Key

VBFDWTGMZPUQEJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)F)C(=O)OCC)N

Origin of Product

United States

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